N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

Catalog No.
S14524623
CAS No.
M.F
C11H23N3O
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methy...

Product Name

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3

InChI Key

IZEGAWYJQFJSAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN(CC1)CCN

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. Its structure comprises a piperidine ring, an acetamide group, and an aminoethyl side chain, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol. The compound exhibits a boiling point of approximately 338.3 °C and a predicted density of 0.998 g/cm³.

The presence of both amine and acetamide functionalities suggests that N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide may engage in various chemical interactions, making it relevant in medicinal chemistry, particularly in drug design and development.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield amine derivatives.
  • Substitution: The acetamide group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures are often investigated for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems. The piperidine ring is frequently associated with various pharmacological effects, including analgesic and psychoactive properties, making this compound a candidate for further biological evaluation.

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or activator to modulate biochemical pathways.

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-(2-aminoethyl)piperidine and an appropriate acylating agent such as N-methylacetamide.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions using a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Refluxing: The mixture is heated to reflux, allowing the reaction to proceed efficiently.
  • Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

On an industrial scale, continuous flow reactors may be employed to enhance efficiency and scalability while ensuring consistent quality and yield.

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Biology: This compound is investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.
  • Medicine: It is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
  • Industry: Utilized in developing materials with specific properties, such as polymers and coatings.

Interaction studies involving N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding its pharmacological profile. Initial findings indicate that compounds with similar piperidine structures often exhibit affinity for serotonin and norepinephrine transporters, suggesting that this compound may also influence these pathways. Further research is needed to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamideHydroxy group instead of amino groupExplored for different biological activities due to hydroxyl functionality
N-[1-(2-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamidePropyl chain instead of ethylPotentially different pharmacological effects due to chain length variation
N-[1-(3-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamideVariation in amino chain positionMay exhibit distinct biological activity profiles compared to the target compound

The uniqueness of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide lies in its specific combination of amino-acetyl and ethyl groups attached to the piperidine ring. This particular arrangement influences its chemical reactivity and potential biological activities, distinguishing it from other piperidine derivatives that may lack these functional groups.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.184112366 g/mol

Monoisotopic Mass

213.184112366 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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